Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate and its derivatives are primarily studied for their synthesis and structural properties. Deng et al. (2010) synthesized a structurally similar compound and analyzed its crystal packing, revealing weak intermolecular C—H⋯O interactions which stabilize the structure. The synthesis process involved the aza-Wittig reaction and highlighted the planar nature of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system in the compound (Deng, Cao, Cai, Li, & Chen, 2010).
Chemical Reactions and Derivative Synthesis
Gao et al. (2011) and Gao et al. (2017) reported the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives and ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates respectively. These studies emphasize the versatility of ethyl benzofuran-2-carboxylate derivatives in forming complex structures through one-pot reactions and under transition-metal-free conditions (Gao, Liu, Jiang, & Li, 2011); (Gao, Fu, Zhao, & Wang, 2017).
Biological Activity
Mubarak et al. (2007) and Zykova et al. (2016) investigated the biological activities of new benzofuran derivatives, revealing their potential in inhibiting HIV-1 and HIV-2 replication in cell culture and their low toxicity. Additionally, certain compounds showed antiradical and anti-inflammatory activities, indicating the therapeutic potential of these compounds (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007); (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).
Mechanism of Action
Target of action
Compounds with a benzofuran core, like “Ethyl 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxylate”, are often found in natural products and drugs . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Properties
IUPAC Name |
ethyl 3-[(4-tert-butylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-5-26-21(25)19-18(16-8-6-7-9-17(16)27-19)23-20(24)14-10-12-15(13-11-14)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQZEINQUIOEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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